1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol
Overview
Description
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol is an organic compound that contains bromine, fluorine, carbon, and oxygen atoms. It is commonly used as an intermediate or reagent in chemical synthesis. This compound is particularly notable for its azetidine ring, which is a four-membered nitrogen-containing ring, making it a valuable building block in organic chemistry.
Preparation Methods
The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol typically involves several steps. One common method starts with the reduction of 4-bromo-3-fluorobenzaldehyde. The specific reaction conditions and reagents used can vary, but a typical procedure might involve the use of sodium borohydride (NaBH4) in isopropanol to reduce the aldehyde group to an alcohol. This intermediate can then be further reacted to form the azetidine ring .
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
Chemical Reactions Analysis
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol can undergo a variety of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde, depending on the specific conditions and reagents used.
Reduction: The compound can be reduced further to form different derivatives, such as by using stronger reducing agents.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized azetidines and related compounds.
Scientific Research Applications
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used to study the effects of azetidine-containing molecules on biological systems. This can include investigations into enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into azetidine derivatives has shown potential for developing new pharmaceuticals.
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it useful for creating polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which 1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity .
Comparison with Similar Compounds
1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol can be compared with other azetidine derivatives and halogenated organic compounds. Similar compounds include:
1-[(2-Bromo-3-fluorophenyl)methyl]azetidine: Lacks the hydroxyl group, making it less reactive in certain types of chemical reactions.
1-[(2-Chloro-3-fluorophenyl)methyl]azetidin-3-ol: Substitutes chlorine for bromine, which can affect the compound’s reactivity and biological activity.
1-[(2-Bromo-3-chlorophenyl)methyl]azetidin-3-ol:
The uniqueness of this compound lies in its specific combination of functional groups and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-10-7(2-1-3-9(10)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYLBRBIPQFBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C(=CC=C2)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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